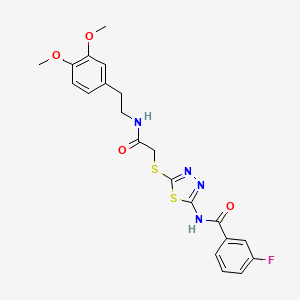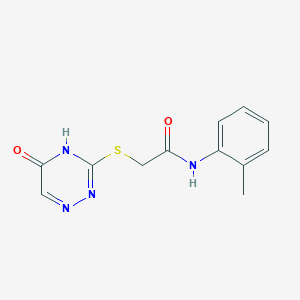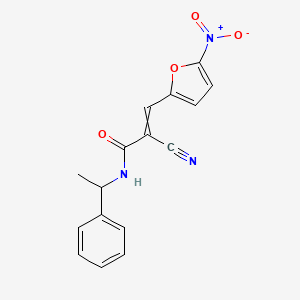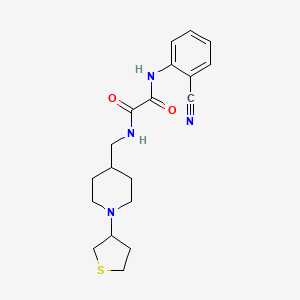![molecular formula C19H18FN7O2S B2561559 1-(1-((4-fluoro-3-(1H-tetrazol-5-il)fenil)sulfonil)pirrolidin-3-il)-2-metil-1H-benzo[d]imidazol CAS No. 2097891-13-7](/img/structure/B2561559.png)
1-(1-((4-fluoro-3-(1H-tetrazol-5-il)fenil)sulfonil)pirrolidin-3-il)-2-metil-1H-benzo[d]imidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H18FN7O2S and its molecular weight is 427.46. The purity is usually 95%.
The exact mass of the compound 1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Notablemente, los compuestos 8d, 8i, 8j y 8l exhibieron una actividad antibacteriana significativa. El compuesto 8d fue particularmente efectivo contra Enterobacter aerogenes, con un valor de MIC de 114 ± 0.48 µg/mL, mientras que el compuesto 8l mostró potencia contra Bacillus subtilis (MIC = 75 ± 0.81 µg/mL) .
- Los compuestos 8k, 8l, 8i y 8h obtuvieron puntuaciones de moldock favorables, lo que sugiere su potencial como agentes antibacterianos .
Actividad Antibacteriana
Inhibición de la Enzima ADN Girasa
Diseño de Fármacos y Motivos Heterocíclicos
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit dna gyrase enzyme , which plays a crucial role in bacterial DNA replication.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target, possibly the dna gyrase enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If it indeed targets the dna gyrase enzyme as suggested, it would affect the dna replication pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
If it acts as an inhibitor of the dna gyrase enzyme, it would lead to the inhibition of bacterial dna replication, thereby inhibiting bacterial growth .
Propiedades
IUPAC Name |
1-[1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2S/c1-12-21-17-4-2-3-5-18(17)27(12)13-8-9-26(11-13)30(28,29)14-6-7-16(20)15(10-14)19-22-24-25-23-19/h2-7,10,13H,8-9,11H2,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTJMKKCKMPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)C5=NNN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

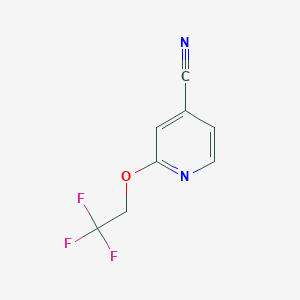

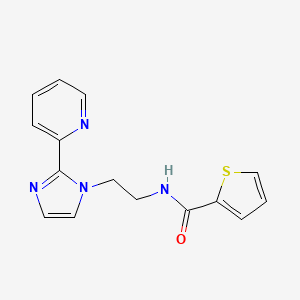
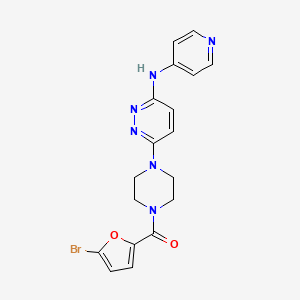
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)
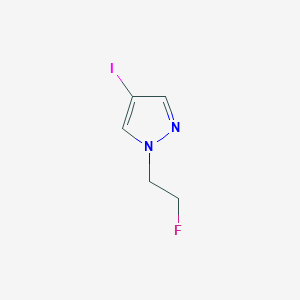
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)
